[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2,6-dichloropyridin-3-yl)methanone
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Overview
Description
2-[1-(2,6-DICHLOROPYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core linked to a piperidine ring, which is further substituted with a 2,6-dichloropyridine-3-carbonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,6-DICHLOROPYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2,6-dichloropyridine with piperidine under controlled conditions to form the piperidine derivative. This intermediate is then reacted with benzodiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,6-DICHLOROPYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-[1-(2,6-DICHLOROPYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[1-(2,6-DICHLOROPYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.
Piperidine derivatives: Compounds with similar piperidine rings, used in pharmaceuticals and agrochemicals.
Benzodiazole derivatives: Molecules with benzodiazole cores, known for their bioactivity and use in medicinal chemistry
Uniqueness
2-[1-(2,6-DICHLOROPYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H16Cl2N4O |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,6-dichloropyridin-3-yl)methanone |
InChI |
InChI=1S/C18H16Cl2N4O/c19-15-6-5-12(16(20)23-15)18(25)24-9-7-11(8-10-24)17-21-13-3-1-2-4-14(13)22-17/h1-6,11H,7-10H2,(H,21,22) |
InChI Key |
GFKJRIWYXJMELO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=C(N=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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